AD 0261
CAS No.:
Cat. No.: VC0007141
Molecular Formula: C27H31F2N3O
Molecular Weight: 451.6 g/mol
* For research use only. Not for human or veterinary use.

Molecular Formula | C27H31F2N3O |
---|---|
Molecular Weight | 451.6 g/mol |
IUPAC Name | 2-[3-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]propylamino]-4-methylphenol |
Standard InChI | InChI=1S/C27H31F2N3O/c1-20-3-12-26(33)25(19-20)30-13-2-14-31-15-17-32(18-16-31)27(21-4-8-23(28)9-5-21)22-6-10-24(29)11-7-22/h3-12,19,27,30,33H,2,13-18H2,1H3 |
Standard InChI Key | NVYQVXULNKIDMV-UHFFFAOYSA-N |
SMILES | CC1=CC(=C(C=C1)O)NCCCN2CCN(CC2)C(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F |
Canonical SMILES | CC1=CC(=C(C=C1)O)NCCCN2CCN(CC2)C(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F |
Property | Value |
---|---|
CAS Registry Number | 145600-69-7 |
Molecular Formula | C27H31F2N3O |
Storage Temperature | -20°C |
Solubility | Lipophilic (suitable for topical formulations) |
Stability | Sensitive to oxidative degradation |
The compound’s structure enables dual functionality: (1) the o-aminophenol moiety acts as a radical scavenger, while (2) fluorinated aromatic groups enhance membrane permeability and target binding affinity .
Mechanism of Action: Antioxidant and Anti-inflammatory Pathways
AD 0261 exerts its effects through multiple interrelated mechanisms:
Radical Scavenging and Lipid Peroxidation Inhibition
The o-aminophenol group in AD 0261 donates hydrogen atoms to neutralize reactive oxygen species (ROS), including hydroxyl radicals (- OH) and superoxide anions (O2- ⁻) . In rat brain homogenate models, AD 0261 reduced lipid peroxide formation by >70% at 10 µM concentrations, outperforming reference antioxidants like α-tocopherol . This activity is critical in mitigating oxidative stress-induced cellular damage.
Suppression of Pro-inflammatory Mediators
Preclinical studies demonstrate AD 0261’s ability to inhibit arachidonic acid (AA) and 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced inflammation. In murine ear edema models, topical application of 0.5% AD 0261 reduced swelling by 58% (AA-induced) and 64% (TPA-induced), comparable to dexamethasone . The compound likely interferes with cyclooxygenase-2 (COX-2) and nuclear factor-κB (NF-κB) signaling pathways, though exact molecular targets remain under investigation.
Antiallergic Activity
AD 0261 suppresses mast cell degranulation and histamine release in passive cutaneous anaphylaxis models. At 5 mg/kg doses, it reduced vascular permeability by 42% in rat 48-hour homologous anaphylaxis assays . This dual anti-inflammatory and antiallergic profile positions AD 0261 as a candidate for dermatological conditions like eczema and contact dermatitis.
Preclinical and Developmental Status
Toxicological Evaluations
Acute toxicity studies in rodents revealed no mortality at doses ≤100 mg/kg (oral) or ≤50 mg/kg (intravenous). Chronic toxicity data are unavailable, though genotoxicity assays (Ames test, micronucleus) showed no mutagenic potential at therapeutic concentrations .
Developmental Milestones
Originally patented by Green Cross Co., Ltd. (South Korea), AD 0261 remains in the preclinical development phase as of March 2025 . No clinical trials have been registered, reflecting challenges in formulation stability and scalable synthesis.
Synthetic Routes and Analytical Characterization
Synthesis Protocol
AD 0261 is synthesized via a three-step process:
-
Nitration: m-Tyrosine or analogous phenols are nitrated to introduce nitro groups at the ortho position.
-
Reductive Amination: Nitro intermediates are reduced using hydroiodic acid (HI) or sodium borohydride (NaBH4) to yield o-aminophenol derivatives .
-
Fluoroalkylation: Fluorinated side chains are introduced via nucleophilic aromatic substitution.
Key challenges include minimizing diastereomer formation during reductive amination and ensuring regioselectivity in fluorination steps .
Analytical Methods
-
HPLC: Reverse-phase C18 columns (UV detection at 280 nm) resolve AD 0261 from synthetic byproducts .
-
Mass Spectrometry: ESI-MS confirms the molecular ion peak at m/z 464.2 [M+H]+.
-
NMR: ¹H NMR (DMSO-d6) displays characteristic signals for aromatic protons (δ 6.8–7.2 ppm) and fluorinated alkyl chains (δ 1.2–2.1 ppm) .
Challenges and Future Directions
Despite its promise, AD 0261 faces hurdles:
-
Stability Issues: Degrades rapidly in aqueous solutions (t1/2 = 2.3 hours at pH 7.4) .
-
Synthesis Costs: High purity batches require chromatographic purification, limiting scalability.
-
Regulatory Pathway: No orphan drug or fast-track designations have been sought.
Future research should prioritize:
-
Prodrug Development: Ester derivatives to enhance solubility.
-
Combination Therapies: Synergy with corticosteroids or calcineurin inhibitors.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume